4-Tert-butyl-2,6-dichloropyrimidine
Overview
Description
4-Tert-butyl-2,6-dichloropyrimidine is a chemical compound with the molecular formula C8H10Cl2N2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and a tert-butyl group at position 4. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, such as 4-tert-butyl-2,6-dichloropyrimidine, are often used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to play a role in various biochemical pathways, including nucleotide synthesis and various signaling pathways .
Result of Action
As a pyrimidine derivative, it may have potential effects on cellular processes such as dna replication and rna transcription .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of pyrimidine derivatives .
Biochemical Analysis
Biochemical Properties
4-Tert-butyl-2,6-dichloropyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In some cell types, this compound has been shown to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can influence the expression of genes involved in oxidative stress responses, thereby affecting the overall cellular redox state . Additionally, it may impact cell proliferation and apoptosis, depending on the concentration and duration of exposure.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, the binding of this compound to cytochrome P450 can result in either the inhibition or activation of the enzyme, depending on the specific binding interactions . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures may lead to the degradation of the compound, potentially altering its biochemical properties and effects on cellular function. Long-term studies have indicated that continuous exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. Additionally, chronic exposure to high doses of this compound can lead to adverse effects on organ function and overall health in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This enzyme plays a crucial role in the metabolism of xenobiotics, including this compound, by catalyzing oxidation reactions that facilitate the compound’s breakdown and elimination from the body . The metabolic pathways involving this compound can also influence metabolic flux and the levels of various metabolites, potentially impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biochemical activity and interactions with target biomolecules, influencing its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with enzymes and proteins, thereby modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2,6-dichloropyrimidine typically involves the alkylation of 2,4-dichloropyrimidine with pivalic acid. The reaction is carried out via nucleophilic substitution using silver nitrate and ammonium persulfate as reagents . The reaction conditions include:
Reagents: 2,4-dichloropyrimidine, pivalic acid, silver nitrate, ammonium persulfate
Solvents: Ethanol or other suitable organic solvents
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2,6-dichloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, thiols, alkoxides; conditions involve solvents like ethanol and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Coupling Reactions: Reagents include boron compounds and palladium catalysts; conditions involve organic solvents and inert atmospheres.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives
Oxidation and Reduction: Oxidized or reduced pyrimidine derivatives
Coupling Reactions: Coupled products with new carbon-carbon bonds
Scientific Research Applications
4-Tert-butyl-2,6-dichloropyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Lacks the tert-butyl group, making it less sterically hindered and more reactive in nucleophilic substitution reactions.
4-Tert-butylpyrimidine: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,6-Dichloropyrimidine: Lacks the tert-butyl group, leading to different steric and electronic properties.
Uniqueness
4-Tert-butyl-2,6-dichloropyrimidine is unique due to the combination of the tert-butyl group and chlorine atoms, which confer specific steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and a compound of interest in various scientific research fields .
Properties
IUPAC Name |
4-tert-butyl-2,6-dichloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)12-7(10)11-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSOWDBHBXDLTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731638 | |
Record name | 4-tert-Butyl-2,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037535-38-8 | |
Record name | 4-tert-Butyl-2,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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